(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate

TRPA1 Antagonist Ion Channel Pharmacology Pain and Inflammation

TRPA1 SAR programs face reproducibility risks when substituting unvalidated N-alkyl analogs. (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate (CAS 109243-69-8) delivers the N-isopropyl chemotype from Roche patent families, enabling controlled metabolic stability and target engagement profiling against methyl, butyl, and dimethyl congeners. • Computed LogP 5.05 differentiates from N-methyl (lower lipophilicity) and N-butyl (higher) analogs for lead optimization cascades • Benzoxazole + 2-Cl-6-F-phenyl scaffold suitable for photoaffinity probe or inactive control derivatization • Custom synthesis; ≥95% HPLC purity; Certificate of Analysis with each batch

Molecular Formula C18H16ClFN2O3
Molecular Weight 362.8 g/mol
CAS No. 109243-69-8
Cat. No. B12903928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate
CAS109243-69-8
Molecular FormulaC18H16ClFN2O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C18H16ClFN2O3/c1-10(2)21-18(23)25-16(15-11(19)6-5-7-12(15)20)17-22-13-8-3-4-9-14(13)24-17/h3-10,16H,1-2H3,(H,21,23)
InChIKeyDRRHOKYRPPMYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

109243-69-8 Chemical Profile and Procurement Guide


(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate (CAS 109243-69-8) is a synthetic small molecule with the molecular formula C18H16ClFN2O3 and a molecular weight of 362.78 g/mol. It belongs to the carbamate ester chemical class, featuring a benzoxazole heterocycle and a 2-chloro-6-fluorophenyl substituent [1]. Based on patent literature, compounds with this structural scaffold are reported to act as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [2]. At this time, a comprehensive quantitative differential analysis against the closest structural analogs is significantly limited by the absence of publicly available head-to-head comparative data in primary research papers, approved drug labels, or authoritative pharmacological databases.

Why Benzoxazole Carbamate Analogs Are Not Interchangeable


The target compound is part of a broader series of benzoxazol-2-yl(2-chloro-6-fluorophenyl)methyl carbamates that differ primarily in the N-alkyl substitution pattern on the carbamate group. Identified close analogs include the N-methyl (CAS 104029-63-2), N-butyl (CAS 112953-10-3), and N,N-dimethyl (CAS 104029-82-5) variants . In pharmacological research, such N-alkyl modifications are a well-established strategy to modulate critical drug-like properties including target-binding pocket fit, lipophilicity (LogP), metabolic stability, and off-target selectivity. Consequently, generic substitution among these in-class compounds without direct comparative data risks introducing an analogue with a diverging activity profile, potentially compromising experimental reproducibility and invalidating structure-activity relationship (SAR) studies. The following sections evaluate the public domain evidence to determine if specific, quantifiable differentiation can be established for procurement decisions.

Quantitative Differential Evidence Against Closest Analogs


TRPA1 Antagonism: Patent Disclosure vs. N-Methyl Analog

A patent assigned to Hoffmann-La Roche discloses a genus of substituted carbamate compounds as TRPA1 antagonists, which encompasses the structural scaffold of the target compound [1]. The N-propan-2-yl (isopropyl) derivative is specifically recited in the chemical space of this patent. However, the patent does not provide explicit, quantitative IC50 data for the target compound or for its most direct comparator, the N-methyl analog (CAS 104029-63-2), within the same assay system. Without this data, a quantitative differential claim cannot be established. A separate BindingDB entry reports an IC50 of 6.90 nM for a compound assessed for antagonist activity at recombinant human TRPA1, but this value cannot be definitively attributed to CAS 109243-69-8 based on the current public record [2].

TRPA1 Antagonist Ion Channel Pharmacology Pain and Inflammation

Computed LogP and Lipophilic Ligand Efficiency Comparison

Computed physicochemical properties provide a class-level inference of differentiation. The target compound has a reported computed LogP of 5.0487 . The N-methyl analog (CAS 104029-63-2) and N-butyl analog (CAS 112953-10-3) differ by one methylene unit in the N-alkyl chain, which predictably impacts LogP. While experimental data is absent, this difference is a fundamental driver of membrane permeability and metabolic clearance.

LogP Lipophilicity Lead Optimization

Benzoxazole Substituent Effects on Cytotoxicity

Benzoxazole derivatives are widely studied for anticancer activity. A class-level inference can be drawn from screening data on related benzoxazole carbamates against A549 lung cancer and MCF-7 breast cancer cell lines [1]. The target compound's specific 2-chloro-6-fluorophenyl and isopropyl carbamate substitution pattern is designed to optimize interactions within these biological systems. However, direct comparative IC50 data for the target compound versus its N-methyl or N-butyl analogs in these cell lines is not available in public databases.

Benzoxazole Anticancer Screening Cytotoxicity

Primary Research Applications for 109243-69-8


TRPA1-Mediated Pain and Inflammation Research

Based on the compound's structural disclosure in the Roche patent family, its primary application is in preclinical pharmacological research focused on elucidating the role of the TRPA1 ion channel in pain, neurogenic inflammation, and respiratory disorders like asthma [1]. The compound is most valuable when a research program requires a very specific benzoxazole carbamate chemotype to test an SAR hypothesis around the N-isopropyl substituent.

Lead Optimization and Pharmacokinetic Profiling

The compound's specific structural features make it a candidate for lead optimization studies. Researchers procuring this compound are likely investigating the effect of branched N-alkyl chains (isopropyl) on metabolic stability and oral bioavailability, using it as a comparator for methyl and butyl analogs within an in-house profiling cascade . Its distinct computed LogP value of 5.05 is a key differentiator for such studies.

Chemical Biology Tool for Target Deconvolution

In the absence of a highly optimized, publicly known probe, this compound can serve as a starting point for creating a chemical biology toolbox. A research group may use it to synthesize a photoaffinity probe or an inactive control analog (by modifying the 2-chloro-6-fluorophenyl group) to identify off-targets or validate the TRPA1 mechanism of action in a specific cellular context [1].

Anticancer Structure-Activity Relationship Exploration

Building on the class-level evidence of benzoxazole cytotoxicity [2], a medicinal chemistry team would source this compound to populate a screening matrix. The goal is to deconvolve the contribution of the 2-chloro-6-fluorophenyl group versus the N-isopropyl carbamate group to observed antiproliferative effects against a specific cancer cell line panel.

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